molecular formula C17H21NO3 B2517451 N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide CAS No. 1788677-06-4

N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide

Cat. No.: B2517451
CAS No.: 1788677-06-4
M. Wt: 287.359
InChI Key: JGBFMUKCHQCWGW-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide is a high-purity chemical compound offered for research and development purposes. This molecule integrates a 2-phenylbutanamide scaffold, a structure recognized in medicinal chemistry for its relevance in modulating hormone receptors. Specifically, compounds based on the 2-phenylbutanamide structure have been investigated as androgen receptor modulators . The structure is further functionalized with a furan-2-yl moiety linked via a methoxyethyl spacer, a design that can influence the compound's physicochemical properties and receptor binding affinity. The furan ring, a common heterocycle in bioactive molecules, is frequently explored in drug discovery for conditions including cardiovascular disease and cancer . Researchers can utilize this compound as a reference standard or as a building block in the synthesis of novel molecules for pharmacological screening. It is particularly valuable for studies aimed at developing new therapeutic agents targeting nuclear receptors. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For comprehensive details, including handling and safety information, please refer to the provided Safety Data Sheet.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-14(13-8-5-4-6-9-13)17(19)18-12-16(20-2)15-10-7-11-21-15/h4-11,14,16H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBFMUKCHQCWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide typically involves the reaction of furan derivatives with appropriate amines and acylating agents. One common method is the condensation of 2-furylmethanol with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Furan/Methoxyethyl Motifs

Thiosemicarbazide Derivatives (Compounds 23 and 24)
  • Structure : Compound 23: (E)-2-(Benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide;
    Compound 24: (E)-2-(Benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide .
  • Activity : Both compounds are potent MAO-B inhibitors (IC50: 0.042 µM and 0.056 µM, respectively), comparable to the reference drug Selegiline. Benzofuran derivatives (Compound 23) showed higher activity than benzothiophene analogs (Compound 24), emphasizing the role of the oxygen-rich furan ring in enhancing binding affinity .
  • Mechanism: Reversible, non-competitive inhibition with Ki values of 0.035 µM (Compound 23) and 0.046 µM (Compound 24). Cytotoxicity assays confirmed safety at therapeutic concentrations .
3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxyphenyl)-2-Methoxyethyl]acrylamide (Compound 4)
  • Structure : Features a methoxyethyl group and acrylamide backbone but substitutes the furan with a 4-hydroxy-3-methoxyphenyl group .
  • Activity : Demonstrated anti-inflammatory activity (IC50 < 17.21 µM), attributed to the hydroxyl and methoxy groups enhancing interaction with inflammatory targets .
N-[2-({[(Furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-Phenylbutanamide
  • Structure: Incorporates a furan-2-ylmethyl carbamoyl group and a thieno-pyrazol scaffold. Molecular weight: 424.5 g/mol .

Functional Analogues with Phenylbutanamide Backbones

N-{2-[4-Cyclopropyl-3-(Furan-2-yl)-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-1-yl]ethyl}-2-Phenylbutanamide
  • Structure : Combines a phenylbutanamide core with a triazolone-furan hybrid. Molecular weight: 380.4 g/mol .
  • Implications : The triazolone ring may enhance metabolic stability, though activity data are unavailable .

Pharmacological and Structural Trends

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Target Activity Potency (IC50/Ki) Reference
N-[2-(Furan-2-yl)-2-Methoxyethyl]-2-Phenylbutanamide Phenylbutanamide Furan-2-yl, methoxyethyl Not reported N/A
Compound 23 (Thiosemicarbazide) Thiosemicarbazide Benzofuran, methoxyethyl MAO-B inhibition IC50 = 0.042 µM; Ki = 0.035 µM
Compound 4 (Acrylamide) Acrylamide 4-Hydroxy-3-methoxyphenyl Anti-inflammatory IC50 < 17.21 µM
Compound 24 (Thiosemicarbazide) Thiosemicarbazide Benzothiophene, methoxyethyl MAO-B inhibition IC50 = 0.056 µM; Ki = 0.046 µM

Key Observations :

Furan vs. Benzofuran/Benzothiophene : Benzofuran derivatives (Compound 23) exhibit superior MAO-B inhibition compared to benzothiophene (Compound 24), likely due to enhanced π-π stacking or hydrogen bonding .

Methoxyethyl Group : This moiety consistently improves target engagement across analogs, possibly by increasing solubility or stabilizing receptor interactions .

Activity vs. Substituent Polarity: Hydroxyl and methoxy groups (e.g., Compound 4) correlate with anti-inflammatory effects, while non-polar furan/benzofuran groups favor enzyme inhibition .

Biological Activity

N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and a phenylbutanamide backbone, which are critical for its biological interactions. The methoxyethyl group enhances solubility, potentially improving bioavailability at the target sites.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The furan moiety may facilitate binding to active sites on these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as anti-inflammatory and antimicrobial actions.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds containing furan rings have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could position this compound as a candidate for treating inflammatory diseases .

In Vitro Studies

In vitro studies have shown that compounds similar to this compound can inhibit key enzymes such as tyrosinase , which is involved in melanin synthesis. For example, certain derivatives demonstrated IC50 values significantly lower than standard inhibitors like kojic acid, indicating strong inhibitory potential .

CompoundIC50 (µM)Mechanism
Kojic Acid19.97Tyrosinase Inhibition
Compound A0.0433Mixed Inhibition Type
Compound B0.28Competitive Inhibition

Cytotoxicity Studies

Cytotoxicity assessments in cell lines such as B16F10 have revealed that many phenylbutanamide derivatives do not exhibit significant cytotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for further development .

Case Studies

Case Study 1: Tyrosinase Inhibition
A study focused on the inhibition of mushroom tyrosinase by phenylbutanamide derivatives showed that certain compounds effectively reduced melanin production in vitro without causing cytotoxicity to melanocytes. This supports the potential use of this compound in skin-lightening formulations.

Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into the specific effects of this compound.

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